5-Nitroisatin

Descripción general

Descripción

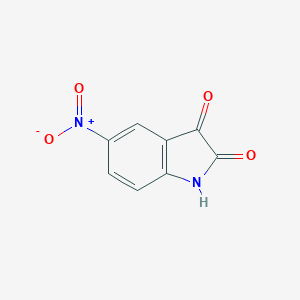

5-Nitroisatina: es un compuesto orgánico con la fórmula molecular C8H4N2O4 . Es un derivado de la isatina, caracterizado por la presencia de un grupo nitro en la posición 5 del anillo de isatina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 5-nitroisatina se puede sintetizar mediante varios métodos. Un enfoque común implica la nitración de la isatina. La reacción típicamente utiliza una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir el grupo nitro en la posición 5 del anillo de isatina. Las condiciones de reacción deben controlarse cuidadosamente para evitar la sobrenitración y asegurar un alto rendimiento .

Métodos de producción industrial: En entornos industriales, la producción de 5-nitroisatina puede implicar procesos de nitración a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-nitroisatina sufre diversas reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Sustitución: El grupo nitro puede participar en reacciones de sustitución aromática nucleofílica, donde es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.

Condensación: Reacciones con hidrazinas, aminas u otros nucleófilos en condiciones ácidas o básicas.

Principales productos:

Reducción: 5-Amino-isatina.

Sustitución: Diversos derivados de isatina sustituidos.

Condensación: Hidrazonas, bases de Schiff y otros productos de condensación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Nitroisatin and its derivatives have been extensively studied for their potential as pharmaceutical agents. Key applications include:

- Anticancer Activity : Recent studies have identified this compound derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. These compounds demonstrated significant binding affinity, indicating their potential as anticancer drugs .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. For instance, derivatives of this compound have been synthesized and evaluated for their biological activities, revealing effective inhibition against various pathogens .

- Toxicity Evaluation : Research has focused on the toxicity profiles of this compound derivatives. A study involving thiosemicarbazones derived from this compound indicated varying degrees of cytotoxicity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly carbon steel in saline environments.

- Synthesis of Derivatives : Various derivatives of this compound were synthesized and tested for their corrosion inhibition efficiency in 3.5% NaCl solution. The results indicated that certain derivatives exhibited significant protective properties against corrosion, making them suitable for industrial applications .

Material Science Applications

The compound has also found applications in material science, particularly in the development of functionalized nanomaterials.

- Nanocarrier Development : Recent studies explored the immobilization of this compound derivatives on carbon-based nanocarriers, enhancing their therapeutic efficacy and targeting capabilities in drug delivery systems .

- Chemosensors : this compound has been utilized in the synthesis of chemosensors for detecting metal ions. A hybrid material based on this compound was developed to sense Fe³⁺ ions with high sensitivity and selectivity, showcasing its potential in environmental monitoring .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound revealed that modifications at specific positions significantly enhanced their binding affinity to CDK2. The most effective derivative showed an IC50 value of 15 µM, indicating strong potential as an anticancer agent .

Case Study 2: Corrosion Inhibition

In a comparative study, several synthesized derivatives were tested for their ability to inhibit corrosion on carbon steel in saline conditions. The best-performing derivative exhibited a corrosion inhibition efficiency exceeding 90%, highlighting its practical application in protecting metal surfaces .

Mecanismo De Acción

La actividad biológica de la 5-nitroisatina se atribuye principalmente a su capacidad para interactuar con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas, como la quinasa dependiente de ciclina 2 (CDK2), que desempeña un papel crucial en la regulación del ciclo celular. Al inhibir CDK2, la 5-nitroisatina puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares:

Isatina: El compuesto padre de la 5-nitroisatina, conocido por su amplia gama de actividades biológicas.

5-Bromo-isatina: Otro derivado de la isatina con un átomo de bromo en la posición 5, estudiado por sus propiedades anticancerígenas.

5-Cloro-isatina: Un derivado de la isatina sustituido con cloro con potencial actividad antimicrobiana.

Singularidad de la 5-nitroisatina: La 5-nitroisatina es única debido a la presencia del grupo nitro, que imparte propiedades electrónicas y estéricas distintas. Esta modificación mejora su reactividad y permite la formación de una variedad diversa de compuestos biológicamente activos. Además, el grupo nitro contribuye a su potencial como agente anticancerígeno al facilitar las interacciones con objetivos moleculares específicos .

Actividad Biológica

5-Nitroisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

1. Overview of this compound

This compound is characterized by the presence of a nitro group at the 5-position of the isatin structure. This modification significantly influences its biological properties. The compound has been synthesized in various forms, including thiosemicarbazones and Schiff bases, which further enhance its pharmacological potential.

2. Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Benzyl-substituted | E. coli | 8 µg/mL |

| Thiosemicarbazones | Mycobacterium tuberculosis | 3 µg/mL |

These findings indicate that modifications to the isatin structure can enhance its efficacy against resistant strains of bacteria .

3. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).

Case Study: Inhibition of CDK2

A computational study revealed that certain derivatives of this compound exhibit strong binding affinities to CDK2, suggesting their potential as targeted cancer therapies. The binding affinity was significantly enhanced when these compounds were immobilized on functionalized nanocarriers .

4. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These activities are crucial for developing new anti-inflammatory drugs.

Table 2: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Nitrobenzamide derivative | COX-2 | 12.5 |

| Thiosemicarbazone | iNOS | 8.09 |

The derivatives showed significant inhibition compared to standard anti-inflammatory drugs .

5. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the isatin core. Structure-activity relationship studies have shown that electron-withdrawing groups at specific positions enhance toxicity and biological efficacy.

Key Findings from SAR Studies:

Propiedades

IUPAC Name |

5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYHYODJHKLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049331 | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-09-6 | |

| Record name | 5-Nitroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.